molecular formula C6H13Cl2N<br>(ClCH2CH2)2NC2H5<br>C6H13Cl2N B1220662 Bis(2-chloroethyl)ethylamine CAS No. 538-07-8

Bis(2-chloroethyl)ethylamine

Cat. No.: B1220662
CAS No.: 538-07-8
M. Wt: 170.08 g/mol
InChI Key: UQZPGHOJMQTOHB-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)ethylamine: is an organic compound with the formula C₂H₅N(CH₂CH₂Cl)₂. It is a nitrogen mustard, a class of compounds known for their alkylating properties. This compound is a colorless to pale yellow oily liquid with a faint fishy or musty odor. It has been historically used as a chemical warfare agent due to its vesicant properties, but it also has applications in medicinal chemistry as an alkylating agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-chloroethyl)ethylamine can be synthesized by reacting diethanolamine with thionyl chloride. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity. The product is then purified through distillation and crystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)ethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Diols: Formed from substitution reactions with hydroxide ions.

    Aziridinium Ions: Formed during cyclization reactions.

    Toxic Intermediates: Formed during hydrolysis reactions.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl)ethylamine is used as a building block in the synthesis of various organic compounds, including piperazine derivatives. It serves as an intermediate in the production of pharmaceuticals and other fine chemicals .

Biology and Medicine: In medicinal chemistry, this compound is used as an alkylating agent in chemotherapy. It forms DNA cross-links, which inhibit DNA replication and transcription, leading to cell death. This property makes it useful in the treatment of certain cancers .

Industry: The compound is used in the production of rubber chemicals, dyes, and other industrial products. Its reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

Bis(2-chloroethyl)ethylamine exerts its effects through alkylation. The compound forms aziridinium ions, which then react with nucleophilic sites on DNA, such as the N-7 position of guanine. This reaction leads to the formation of DNA cross-links, which disrupt the DNA structure and function. The resulting DNA damage triggers cell death pathways, making this compound effective as a chemotherapeutic agent .

Comparison with Similar Compounds

Uniqueness: Bis(2-chloroethyl)ethylamine is unique due to its specific structure, which allows it to form aziridinium ions efficiently. This property makes it particularly effective in forming DNA cross-links, distinguishing it from other alkylating agents .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-ethylethanamine
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InChI

InChI=1S/C6H13Cl2N/c1-2-9(5-3-7)6-4-8/h2-6H2,1H3
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InChI Key

UQZPGHOJMQTOHB-UHFFFAOYSA-N
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Canonical SMILES

CCN(CCCl)CCCl
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Molecular Formula

C6H13Cl2N, Array
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DSSTOX Substance ID

DTXSID0060220
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Molecular Weight

170.08 g/mol
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Physical Description

Ethylbis(2-chloroethyl)amine is a dark liquid with a faint, fishy amine odor. Used as a delayed-action, military casualty agent., Colorless to pale yellow, oily liquid with a faint fishy or musty odor; [ATSDR-MMG], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

185 °F at 12 mmHg (EPA, 1998), 194 °C with decomposition
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Flash Point

High enough not to interfere with military use of the agent (EPA, 1998)
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Solubility

In water, 160 mg/l @ 25 °C, Miscible with many organic solvents, Solubility in water at 25 °C: very poor
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Density

1.0861 at 73.4 °F (EPA, 1998) - Denser than water; will sink, 1.09 g/cc @ 25 °C, Relative density (water = 1): 1.09
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Vapor Density

5.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.9 (Air = 1), Relative vapor density (air = 1): 5.9
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Vapor Pressure

0.24 mmHg at 77 °F (EPA, 1998), 0.25 [mmHg], 0.25 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 0.03
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Mechanism of Action

...The chloroethylamines (or metabolites) react readily with important groups of proteins and nucleic acids. They transfer alkyl groups to essential cell constituents by combining with amino, sulfhydryl, carboxyl, and phosphate groups. ...The alkylation of DNA and, more specifically, guanine, results in the formation of single strand breaks or interstrand crosslinks and, ultimately, in an inhibition of DNA synthesis. A marked decrease of the RNA chain length in both nucleoplasm and nucleolus of some cells... under the influence of nitrogen mustard has been proved. Lesions can be produced which affect base pairing during DNA replication and cause permanent genetic alterations or tumor initiation. /Chloroethylamines/
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Color/Form

Colorless/pale yellow liquid

CAS No.

538-07-8
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Melting Point

-29 °F (EPA, 1998), -34 °C, Crystals, from acetone; MP: 141 °C /Hydrochloride/
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Synthesis routes and methods I

Procedure details

24 ml (330 mmol) of thionyl chloride are added dropwise to a solution of 20 g (150 mmol) of 2-[ethyl(2-hydroxyethyl)amino]ethanol in 200 ml of dichloromethane cooled beforehand to 0° C., and then the reaction medium is stirred at ambient temperature for 20 h. After the addition of a saturated aqueous solution of sodium hydrogen carbonate, the product is extracted with dichloromethane. The organic phase obtained is then washed with water, dried over magnesium sulfate, filtered and concentrated under vacuum. 19.5 g (76%) of bis(2-chloroethyl)ethylamine are obtained in the form of an oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

24 ml (330 mmol) of thionyl chloride are added to a solution of 20 g (150 mmol) of 2-[ethyl-(2-hydroxy-ethyl)amino]ethanol in 200 ml of dichloromethane cooled to 0° C. The reaction medium is stirred at ambient temperature for 20 h. After addition of 50 ml of water then gradual addition of a saturated aqueous solution of sodium hydrogen carbonate up to a pH of 7, the reaction medium is extracted with dichloromethane. The organic phase is washed with water, dried over magnesium sulphate, filtered and concentrated under vacuum. 19.5 g (76%) of bis(2-chloroethyl)ethylamine are obtained in the form of a brown oil.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

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